2-(2-cyanophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a nitrophenylmethylidene group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves several steps. One common method includes the reaction of 2-cyanophenol with sodium hydroxide in a polar organic solvent to form cyanophenol sodium. This intermediate is then reacted with (E)-2-[(4-nitrophenyl)methylidene]acetohydrazide under specific conditions to yield the desired compound . The reaction conditions typically involve the use of catalysts such as palladium or copper and high-boiling-point aprotic solvents .
Chemical Reactions Analysis
2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenylmethylidene group, using reagents such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds such as:
- 2-(2-cyanophenoxy)acetohydrazide
- (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxy-acrylate (azoxystrobin) These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the cyanophenoxy and nitrophenylmethylidene groups in 2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide gives it distinct properties and potential uses .
Properties
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-9-13-3-1-2-4-15(13)24-11-16(21)19-18-10-12-5-7-14(8-6-12)20(22)23/h1-8,10H,11H2,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUAVWXUBOSFQZ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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